molecular formula C47H76O5 B1241505 1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

Cat. No.: B1241505
M. Wt: 721.1 g/mol
InChI Key: HHYKAFPKWFOYAT-AWFPJDAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0), also known as DAG(22:4/22:4) or diacylglycerol(22:4/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) has been found throughout all human tissues. Within the cell, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is primarily located in the membrane (predicted from logP). DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z));  which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and stearidonoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z));  which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and eicosatetraenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z));  which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as 7Z,10Z,13Z,16Z-docosatetraenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-7,10,13,16-tetraenoic acid.

Properties

Molecular Formula

C47H76O5

Molecular Weight

721.1 g/mol

IUPAC Name

[(2S)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hydroxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C47H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,45,48H,3-10,15-16,21-22,27-28,33-44H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t45-/m0/s1

InChI Key

HHYKAFPKWFOYAT-AWFPJDAOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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